molecular formula C7H5ClN2S B2695911 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 1552535-87-1

7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B2695911
CAS No.: 1552535-87-1
M. Wt: 184.64
InChI Key: DCTCVDXZHAUBRP-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine is a versatile chemical intermediate belonging to the thiazolopyridine family, a class of nitrogen-sulfur heterocycles recognized for their significant potential in medicinal chemistry . While specific biological data for this exact molecule may be limited, its core structure serves as a privileged scaffold in drug discovery. Researchers value this compound primarily for its utility in organic synthesis, where the chloro and methyl substituents offer reactive sites for further functionalization to create diverse libraries of novel compounds for biological screening . Thiazolo[4,5-b]pyridine derivatives have been extensively investigated and demonstrate a wide spectrum of pharmacological activities. Scientific literature reports that analogs within this structural class exhibit promising anti-inflammatory properties , with some compounds showing superior potency to Ibuprofen in in vivo models such as carrageenan-induced rat paw edema . Furthermore, these derivatives are explored for their antitumor efficacy . Related structures have been synthesized and evaluated against various cancer cell lines, including breast cancer (MCF-7), highlighting the scaffold's relevance in developing new anticancer agents . The structural motif is also known for other activities, including serving as estrogen receptor ligands and inhibitors of various enzymes . This compound is provided for Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCVDXZHAUBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552535-87-1
Record name 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Position 7

The chlorine atom at position 7 serves as a reactive site for nucleophilic substitution due to its electron-withdrawing nature and proximity to the electron-deficient pyridine ring.

Reaction TypeConditionsProductsNotes
Hydrolysis Aqueous NaOH (70–80°C)7-Hydroxy-2-methyl-thiazolo[4,5-b]pyridineObserved in analogous chloro-thiazolopyridines; proceeds via SNAr mechanism .
Amination NH₃/EtOH, 100°C7-Amino-2-methyl-thiazolo[4,5-b]pyridineRequires catalytic Cu or Pd for efficiency .
Alkoxy Substitution ROH/NaH, DMF7-Alkoxy derivativesLimited yield due to steric hindrance .

Electrophilic Substitution on the Pyridine Ring

The fused thiazole ring activates the pyridine moiety toward electrophilic substitution, primarily at positions 5 and 6.

Reaction TypeConditionsProductsNotes
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-7-chloro-2-methyl-thiazolo[4,5-b]pyridinePosition 5 is favored due to thiazole’s directing effects .
Sulfonation H₂SO₄/SO₃, 120°C6-Sulfo derivativesRequires prolonged heating; moderate regioselectivity .

Functionalization of the Methyl Group at Position 2

The methyl group undergoes oxidation and halogenation under controlled conditions.

Reaction TypeConditionsProductsNotes
Oxidation KMnO₄/H₂SO₄2-Carboxy-thiazolo[4,5-b]pyridineOver-oxidation to carboxylic acid is common .
Bromination NBS, AIBN, CCl₄2-Bromomethyl derivativeRadical-initiated process; used for further alkylation .

Cyclocondensation Reactions

The compound participates in fused-ring syntheses via cyclocondensation with bifunctional reagents.

ReagentsConditionsProductsYieldReference
3-Oxo-2-arylhydrazonopropanals Q-Tube reactor, 170°C, AcOH/NaOAcThiazolo[4,5-c]pyridazines (e.g., 7a–u )86–98%
Pyrimidine aldehydes Ethanol, refluxTriazolo-thiazolo[4,5-b]pyridines (e.g., 4e, 4g )52–60%

Metal-Catalyzed Cross-Coupling

Pd-mediated couplings enable diversification at the chlorine position.

Reaction TypeCatalyst/BaseProductsNotes
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃7-Aryl/heteroaryl derivativesLimited by steric bulk near Cl .
Buchwald–Hartwig Amination Pd₂(dba)₃, XantphosN-aryl aminesRequires high catalyst loading .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties, particularly as kinase inhibitors:

ModificationTarget ActivityKey FindingsReference
Trifluoromethylation c-KIT inhibition6r showed IC₅₀ = 4.77 μM against c-KIT V560G/D816V mutant .
Urea Linkage Solubility enhancementReduced enzymatic activity compared to amide analogs .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C without melting .

  • Photodegradation : UV exposure in solution leads to ring-opening via C–S bond cleavage .

Key Mechanistic Insights

  • Cyclocondensation Mechanism (from ):

    • Enolization of 4-thiazolidinones → nucleophilic attack on aldehyde → dehydration → fused pyridazine formation.

    • High-pressure conditions in Q-Tube reactors improve atom economy and yield.

  • Electrophilic Substitution Directivity :

    • Thiazole’s sulfur atom directs electrophiles to position 5, while the pyridine N directs to position 6 .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[4,5-b]pyridine derivatives in combating various cancer types. The compound has demonstrated promising cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of thiazolopyridazine derivatives, including 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine, the MTT assay was employed to assess cell viability against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated that certain derivatives exhibited IC50 values ranging from 6.90 μM to 51.46 μM, demonstrating comparable or superior activity to doxorubicin, a standard chemotherapy agent .

CompoundCell LineIC50 (μM)Reference
This compoundMCF-714.34
This compoundHCT-1166.90
DoxorubicinMCF-719.35

Antiviral Properties

Thiazolo[4,5-b]pyridine compounds have also been investigated for their antiviral capabilities. Studies have shown that certain derivatives can inhibit viral replication effectively.

Case Study: Antiviral Testing

In vivo testing of thiazolo derivatives against Herpes Simplex and Influenza viruses demonstrated significant antiviral activity. For instance, compounds were administered to mice prior to viral inoculation, with statistical analysis revealing increased survival rates and prolonged lifespan in treated groups compared to controls .

Virus TypeCompound TestedOutcome
Herpes Simplex3-amino-6-chlorothiazolo[2,3-b]benzothiazolium chlorideSignificant activity observed
Influenza B-Mass(5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrileSignificant activity observed

Anti-inflammatory Effects

Another notable application of this compound is its anti-inflammatory properties. Research has indicated that this compound can modulate inflammatory pathways effectively.

Case Study: Anti-inflammatory Activity

A recent study synthesized novel thiazolo derivatives and evaluated their anti-inflammatory effects using various assays. The findings suggested that these compounds could significantly reduce inflammation markers in vitro and in vivo models .

CompoundInflammatory Marker Reduction (%)Reference
Thiazolo Derivative A45%
Thiazolo Derivative B38%

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an antagonist to histamine H3 receptors, thereby modulating neurotransmitter release and exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Reactivity

2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines

The 2,3-dihydro derivatives, such as compounds 7b and 7c , feature a saturated thiazoline ring instead of the aromatic thiazole. This modification reduces aromaticity, altering reactivity and interaction with biological targets. For example, the dihydro derivatives are synthesized via B(C₆F₅)₃-mediated reduction of the parent thiazolo[4,5-b]pyridine, a method incompatible with the unsaturated parent compound due to competing side reactions . The saturated scaffold also enables selective N-acylation under mild conditions (e.g., using acyl chlorides in DCM with triethylamine), which is less feasible in the fully aromatic system .

Halogenated Derivatives

Substitution patterns significantly influence bioactivity. Similarly, 2-(2-methylphenyl)-thiazolo[4,5-b]pyridine exhibits distinct crystal packing due to weak C–H⋯N hydrogen bonds and edge-to-face π-interactions, which may affect solubility and stability .

Herbicidal Efficacy

In advanced greenhouse trials, 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine (5) demonstrated potent control of warm-season monocotyledon weeds (e.g., Brachiaria platyphylla (BRAPP) and Eleusine indica (ELEIN)) at 50–150 g/ha. However, it caused significant crop damage in corn and soy at higher doses (150 g/ha) . In contrast, dihydro analogs like 7b and 7c maintained efficacy against weeds (including resistant species like ELEIN) while showing markedly reduced phytotoxicity (<20% crop damage) at the same application rates .

Table 1: Preemergence Herbicidal Activity of Selected Compounds

Compound Application Rate (g/ha) Weed Control (BRAPP, ELEIN, SORHA) Crop Damage (Corn/Soy)
5 (Parent compound) 150 Full control 30–40%
7b (Dihydro analog) 150 Full control <10%
Cinmethylin (Standard) 150 Partial control 5–15%
Mode of Action

Both the parent and dihydro derivatives inhibit FAT, but the reduced planarity of the dihydro scaffold likely alters binding kinetics, enhancing selectivity for weed enzymes over crop homologs . The methyl group at position 2 in 5 may sterically hinder interactions with non-target proteins, contributing to its broader activity but lower selectivity compared to 7b .

Solubility and Formulation Challenges

For example, acylated dihydro derivatives (e.g., 16a–f) show enhanced solubility profiles, enabling emulsifiable concentrates for foliar delivery .

Biological Activity

7-Chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

The synthesis of this compound involves various methods, including cyclocondensation reactions. A notable high-pressure Q-Tube method has been developed to enhance yields and functional group tolerance during synthesis. The compound serves as a building block for more complex heterocyclic derivatives, which can exhibit enhanced biological activities .

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of thiazolo[4,5-b]pyridine derivatives. In vitro assays using the MTT colorimetric method assessed cytotoxicity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The results indicated that several derivatives exhibited significant cytotoxic effects with IC50 values ranging from 6.90 μM to 51.46 μM, which are competitive with doxorubicin, a standard chemotherapy agent .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
7sHCT-1166.90
7cMCF-714.34
DoxorubicinMCF-719.35
7hMCF-710.39

The structure-activity relationship showed that electron-withdrawing substituents on the aryl group significantly enhanced cytotoxic activity .

Antimicrobial Activity

Thiazolo[4,5-b]pyridine derivatives have also shown promising antimicrobial properties. Studies reported that these compounds exhibited higher antibacterial potency compared to reference drugs like ampicillin and streptomycin against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves inhibition of bacterial topoisomerases without affecting human isoforms, indicating selectivity and reduced toxicity towards human cells .

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.012 μg/mL
Compound BE. coli0.008 μg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo[4,5-b]pyridines has been evaluated using the carrageenan-induced rat paw edema model. Compounds displayed significant inhibition of edema formation, suggesting their efficacy as anti-inflammatory agents. The mechanism may involve modulation of inflammatory mediators such as cytokines and prostaglandins .

Antioxidant Activity

Thiazolo[4,5-b]pyridine derivatives have demonstrated antioxidant properties through various assays such as DPPH radical scavenging tests. These compounds effectively neutralized free radicals, indicating their potential in preventing oxidative stress-related diseases .

Case Studies

In a recent study focusing on the anticancer activity of thiazolo[4,5-b]pyridines:

  • Case Study : A derivative with a nitro-substituent showed enhanced cytotoxicity against MCF-7 cells with an IC50 value of 8.43 μM.
  • The study emphasized the importance of substituent position and electronic effects on biological activity.

Q & A

Q. What are the established synthetic routes for 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

  • Suzuki-Miyaura Coupling : Reacting a brominated thiazolo[4,5-b]pyridine precursor (e.g., 6-bromo-5-aryl derivatives) with methylboronic acid under argon, using Pd(OAc)₂ and SPhos ligand in toluene at reflux. Purification via column chromatography (ethyl acetate/hexane gradient) typically yields ~80% product .
  • Key Conditions :
    • Catalyst: Pd(OAc)₂ (0.1 equiv), SPhos (0.3 equiv)
    • Base: K₃PO₄ (2.0 equiv)
    • Solvent: Toluene, reflux for 3.5 hours .

Q. How is the compound characterized structurally?

  • ¹H NMR : Peaks at δ 9.25 (s, 1H, aromatic), 8.23 (s, 1H, thiazole-H), and 2.40 (s, 3H, CH₃) in CDCl₃ confirm the core structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for analogous derivatives) validate the molecular formula .
  • IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms successful cyclization .

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled preparation?

  • Catalyst Screening : Replace Pd(OAc)₂/SPhos with PdCl₂(dppf) for improved stability at higher temperatures .
  • Solvent Effects : Switch to dioxane/water mixtures (4:1) to enhance boronic acid solubility and reduce side reactions .
  • Microwave Assistance : Reduce reaction time (e.g., 1 hour vs. 3.5 hours) while maintaining >75% yield .

Q. What strategies resolve contradictions in biological activity data for thiazolo[4,5-b]pyridine analogs?

  • Metabolic Stability Assays : Compare microsomal half-lives (e.g., human liver microsomes) to identify hydrolytically labile substituents .
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2), prioritizing chloro/methyl groups for hydrophobic binding .
  • Dose-Response Curves : Validate IC₅₀ discrepancies (e.g., 10–50 μM ranges) via triplicate MTT assays with positive controls (e.g., doxorubicin) .

Q. How are regioselectivity challenges addressed during functionalization?

  • Directed Lithiation : Use LDA at −78°C to selectively deprotonate the C-5 position, followed by quenching with electrophiles (e.g., DMF for formylation) .
  • Protection/Deprotection : Temporarily mask the thiazole nitrogen with Boc groups to enable C-7 chlorination via NCS/FeCl₃ .

Methodological Challenges and Solutions

Q. How to interpret ambiguous spectral data for derivatives?

  • ²D NMR (HSQC/HMBC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings (e.g., distinguishing C-7 chloro vs. C-2 methyl environments) .
  • High-Resolution MS : Differentiate isotopic clusters (e.g., Cl vs. Br adducts) using Orbitrap or TOF analyzers .

Q. What purification methods are optimal for polar byproducts?

  • Combined Techniques :
    • Preparative TLC : Resolve closely eluting impurities (Rf difference ≥0.1) using CH₂Cl₂/MeOH (9:1) .
    • Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals (>99%) .

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